1-(Azidomethoxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

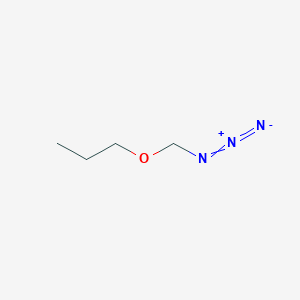

1-(Azidomethoxy)propane is an organic compound characterized by the presence of an azide group attached to a methoxypropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethoxy)propane can be synthesized through a multi-step process involving the reaction of propanol with sodium azide. The general synthetic route involves:

Formation of 1-chloromethoxypropane: This is achieved by reacting propanol with thionyl chloride (SOCl2) under reflux conditions to form 1-chloromethoxypropane.

Substitution Reaction: The 1-chloromethoxypropane is then reacted with sodium azide (NaN3) in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles remain similar, involving large-scale reactions with appropriate safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethoxy)propane undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide (NaN3) in DMF.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution: Various substituted methoxypropanes.

Reduction: 1-(Aminomethoxy)propane.

Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

1-(Azidomethoxy)propane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Bioconjugation: The azide group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 1-(Azidomethoxy)propane largely depends on the specific reactions it undergoes. For instance:

Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azide and alkyne groups for cycloaddition.

Reduction Reactions: The azide group is reduced to an amine through the transfer of electrons from the reducing agent, resulting in the formation of 1-(Aminomethoxy)propane.

Comparison with Similar Compounds

1-(Azidomethoxy)propane can be compared with other azidoalkanes and methoxyalkanes:

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both azide and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and materials science.

Q & A

Q. What are the established synthetic routes for 1-(Azidomethoxy)propane, and how do reaction parameters influence yield and purity?

Basic

this compound is synthesized via enzyme-catalyzed transesterification (e.g., using Candida antarctica lipase B, CAL-B) or nucleophilic substitution reactions. Key parameters include:

- Temperature : Optimal ranges between 30–50°C to balance enzyme activity and azide stability .

- Solvent polarity : Aprotic solvents (e.g., THF) minimize side reactions with the azide group .

- pH : Neutral to slightly basic conditions (pH 7–8) enhance enzymatic efficiency .

Yield improvements (up to 91% in some cases) are achieved through iterative optimization of these parameters .

Q. What safety protocols are critical when handling this compound due to its azide functionality?

Basic

The azide group (-N₃) poses explosive risks at high concentrations or under mechanical stress. Essential precautions include:

- Dilution : Maintain concentrations below 20% (w/v) during synthesis .

- Temperature control : Avoid localized heating (>100°C) to prevent decomposition .

- Personal protective equipment (PPE) : Use blast shields, anti-static labware, and fume hoods .

Q. How can enantioselectivity be optimized in this compound derivatives for pharmaceutical intermediates?

Advanced

Enantioselective synthesis leverages chiral catalysts or engineered enzymes :

- CAL-B variants : Site-directed mutagenesis improves stereoselectivity for specific substrates .

- Chiral auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) enhance asymmetric induction .

Analytical validation via chiral HPLC or NMR spectroscopy (e.g., Mosher’s ester analysis) confirms enantiopurity .

Q. What advanced analytical techniques validate the structural integrity of this compound?

Advanced

- ¹H/¹³C NMR : Confirm methoxy and azide integration (e.g., δ 3.5–3.7 ppm for OCH₂N₃) .

- IR spectroscopy : Detect characteristic azide stretches (~2100 cm⁻¹) .

- GC-MS : Monitor thermal stability and fragmentation patterns (e.g., m/z 129.16 for [M+H]⁺) .

Cross-referencing with X-ray crystallography (for crystalline derivatives) resolves ambiguities .

Q. How does the azidomethoxy group participate in click chemistry for polymer functionalization?

Basic

The azide undergoes Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Applications include:

- Polymer crosslinking : Azide-alkyne "click" reactions create hydrogels with tunable mechanical properties .

- Surface modification : Functionalized nanoparticles for drug delivery via azide-terminated ligands .

Q. What strategies mitigate solvent and temperature-induced degradation during storage?

Advanced

- Solvent selection : Store in anhydrous dichloromethane or hexane to reduce hydrolytic degradation .

- Temperature : –20°C under inert gas (argon) minimizes azide decomposition .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% (w/w) to inhibit autocatalytic breakdown .

Q. How can contradictions in reported reaction yields be resolved across studies?

Advanced

- Method replication : Standardize substrate purity (≥98% by HPLC) and solvent drying protocols .

- Data normalization : Adjust yields for scale (e.g., micromolar vs. millimolar) and catalyst loading .

- Meta-analysis : Compare activation energies (ΔG‡) from kinetic studies to identify outlier conditions .

Q. What role does this compound play in synthesizing functionalized polymers?

Basic

As a bifunctional monomer , it enables:

Properties

Molecular Formula |

C4H9N3O |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

1-(azidomethoxy)propane |

InChI |

InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |

InChI Key |

AUGXIASOOURECO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.